
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
概要
説明
“1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone” is an androgen receptor (AR) antagonist . It is an anti-androgen that effectively suppresses the growth of both androgen-dependent (LNCaP) and androgen-independent prostate cancer cell lines (C4-2 and CWR22rv) that express AR .
Molecular Structure Analysis
The molecular structure of “1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone” is complex. It includes a 3,4-dihydro-1H-isoquinoline ring system with methoxy groups at the 6 and 7 positions . The InChI string for this compound isInChI=1S/C13H17NO4/c1-17-11-5-9-3-4-14 (8-13 (15)16)7-10 (9)6-12 (11)18-2/h5-6H,3-4,7-8H2,1-2H3, (H,15,16) .
科学的研究の応用
Synthesis and Structural Analysis
Synthesis of Heterocyclic Compounds : Research has demonstrated the synthesis of various heterocyclic compounds using 6,7-dimethoxy-3,4-dihydroisoquinoline, a related compound. These syntheses contribute to expanding the library of organic compounds for potential applications in drug development and other chemical industries (Rozwadowska, Sulima, & Gzella, 2002).
Crystal Structure Studies : The crystal and molecular structure of related compounds have been studied, providing insights into their chemical properties and potential applications in materials science and pharmaceuticals (Khalturina, Shklyaev, Aliev, & Maslivets, 2009).
Chemical Reactions and Properties
- Heterocyclization Reactions : Studies have shown that 6,7-dimethoxy-3,4-dihydroisoquinoline can undergo various heterocyclization reactions, leading to the formation of novel compounds. These reactions are significant for the development of new chemical entities with potential applications in medicinal chemistry and drug design (Osyanin, Ivleva, Osipov, & Klimochkin, 2011).
Applications in Drug Development
Synthesis of Novel Heterocycles : Research has been conducted on the synthesis of novel heterocyclic structures using derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline. These studies are essential for discovering new drugs and therapeutic agents (Sobarzo-Sánchez, Uriarte, Santana, Tapia, & Pérez Lourido, 2010).
Cytotoxicity and Docking Simulation Studies : Investigations into the cytotoxic effects of certain compounds derived from 6,7-dimethoxy-3,4-dihydroisoquinoline have been conducted, providing valuable insights for cancer research and the development of chemotherapeutic agents (Saleh, Hassaneen, Mohamed, & Mohamed, 2020).
Local Anesthetic Activity and Toxicity Studies : Evaluation of the local anesthetic activity and toxicity of derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline has been carried out, suggesting potential applications in developing new anesthetic agents (Azamatov, Zhurakulov, Vinogradova, Tursunkhodzhaeva, Malatani, Aldurdunji, Tiezzi, & Mamadalieva, 2023).
作用機序
特性
IUPAC Name |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(15)14-5-4-10-6-12(16-2)13(17-3)7-11(10)8-14/h6-7H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIRLMGKOFMCJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C2C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


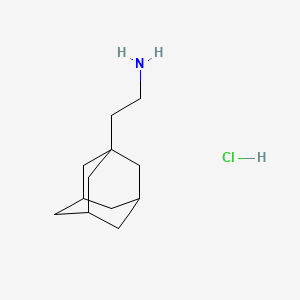


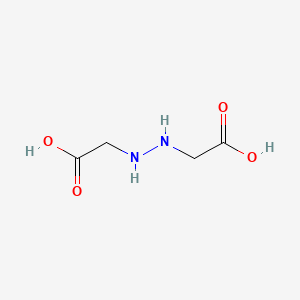
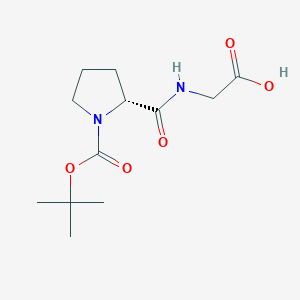
![2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanone](/img/structure/B3034897.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxypiperidin-4-imine](/img/structure/B3034898.png)

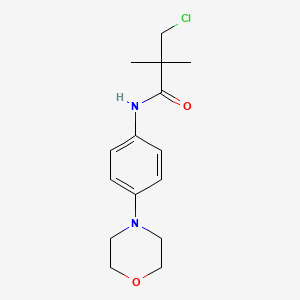

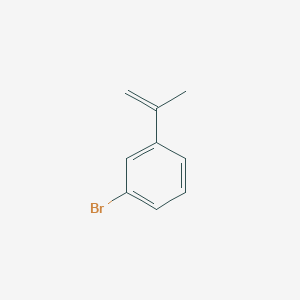
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]pyrazole-1-carboxamide](/img/structure/B3034904.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide](/img/structure/B3034906.png)